E3 Ligase Ligand-linker Conjugate 55

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

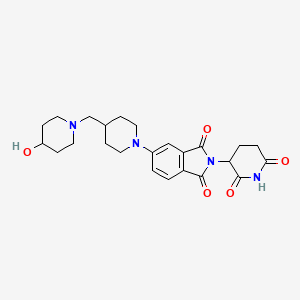

E3 Ligase Ligand-linker Conjugate 55 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the Proteolysis Targeting Chimera (PROTAC) technology, which is designed to harness the cellular ubiquitin-proteasome system for the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 55 involves several steps. Initially, the ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized. This is followed by the attachment of a linker molecule. The reaction conditions typically involve the use of primary or secondary amines and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide) at elevated temperatures (e.g., 90°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 55 primarily undergoes substitution reactions during its synthesis. The compound can also participate in complex formation reactions with target proteins and E3 ligases.

Common Reagents and Conditions:

Reagents: Primary or secondary amines, DIPEA, DMF.

Conditions: Elevated temperatures (e.g., 90°C), inert atmosphere to prevent oxidation.

Major Products: The major product of these reactions is the conjugate itself, which can then be used to form complete PROTAC molecules by linking with target protein ligands .

Scientific Research Applications

Targeted Protein Degradation

E3 ligase ligands are pivotal in the design of PROTACs, which consist of a target-binding unit, a linker, and an E3 ligase-binding moiety. These bifunctional molecules facilitate the ubiquitination and subsequent degradation of specific target proteins through the formation of ternary complexes. The use of E3 Ligase Ligand-linker Conjugate 55 allows for the selective degradation of proteins implicated in various diseases, particularly cancers and neurodegenerative disorders.

- Mechanism : The ligand recruits the E3 ligase to the target protein, leading to its ubiquitination and degradation by the proteasome. This mechanism has been validated for several proteins involved in oncogenesis and immune responses .

Case Studies

- Degradation of CDK4/6 : A study demonstrated that conjugating E3 ligase ligands with palbociclib (an FDA-approved drug) resulted in effective degradation of CDK4/6 proteins. The study highlighted the importance of linker structures in optimizing PROTAC efficacy, achieving DC50 values below 10 nM .

- Targeting Tau Protein : Research has shown that CRBN-based PROTACs can target Tau proteins associated with neurodegenerative diseases. The conjugation strategy employed with this compound facilitated selective degradation, offering potential therapeutic avenues for Alzheimer's disease .

Comparative Analysis of E3 Ligases

The effectiveness of different E3 ligases (e.g., CRBN, VHL, IAP) in PROTAC design has been extensively reviewed. Each ligase presents unique binding affinities and structural characteristics that influence their application in targeted degradation strategies.

| E3 Ligase | Binding Affinity | Notable PROTAC Applications |

|---|---|---|

| CRBN | High | Targeting multiple oncogenes |

| VHL | Moderate | Degradation of hypoxia-inducible factors |

| IAP | High | Targeting apoptosis inhibitors |

This table summarizes the comparative advantages of various E3 ligases utilized in conjunction with this compound .

Linker Design

The design of linkers connecting the ligand to the target protein is critical for achieving optimal degradation efficiency. Variations in linker length and flexibility can significantly affect the spatial orientation and stability of the ternary complex.

- Flexibility and Length : Studies indicate that longer linkers may hinder effective complex formation, while shorter linkers may enhance binding efficiency but limit target accessibility .

Site-Specific Recruitment

Recent advancements have focused on site-specific recruitment strategies using bioorthogonal chemistry. This approach allows for precise targeting of specific regions on proteins without known small molecule ligands, enhancing the potential for novel therapeutic discoveries.

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 55 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets include specific lysine residues on the target protein, and the pathways involved are part of the ubiquitin-proteasome system .

Comparison with Similar Compounds

Cereblon Ligands: Similar in function but may have different binding affinities and specificities.

Von Hippel-Lindau Ligands: Another class of E3 ligase ligands used in PROTACs.

MDM2 Ligands: Used for targeting different sets of proteins for degradation

Uniqueness: E3 Ligase Ligand-linker Conjugate 55 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. Its design allows for the selective recruitment of target proteins to the E3 ligase, making it a valuable tool in targeted protein degradation .

Properties

Molecular Formula |

C24H30N4O5 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[(4-hydroxypiperidin-1-yl)methyl]piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31) |

InChI Key |

AETGLGYPTIPOLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.